Absence of Direct CCR4 Affinity Data Prevents Comparator-Based Selection
A comprehensive search of BindingDB, ChEMBL, PubChem, and the primary patent literature yielded no direct binding affinity (Ki, IC50) or functional activity (EC50) data for CAS 2034280-77-6 at human CCR4. In contrast, multiple other piperazinyl pyrimidine derivatives within the same patent family have reported IC50 values as low as 7.90 nM in CCR4 [35S]GTPγS assays [1]. This data gap prevents quantitative rank-ordering or selection of CAS 2034280-77-6 over established comparators such as US9493453B2 Example 10B or Compound 9, which have publicly verified Ki values of 100–2600 nM against related targets [2].
| Evidence Dimension | CCR4 functional antagonism (IC50) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | CHEMBL3799578 (related piperazinyl pyrimidine): IC50 = 7.90 nM [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | [35S]GTPγS binding assay in CHO cells expressing human CCR4 |
Why This Matters
Without quantitative CCR4 activity data for this specific compound, scientific purchasers cannot rationally prioritize it over analogs with verified low-nanomolar potency.
- [1] BindingDB Entry BDBM50500894 (CHEMBL3799578). Antagonist activity at human CCR4. https://bindingdb.org. View Source
- [2] BindingDB Entries BDBM60896 (US9200020, Table 3 compound 10B) and BDBM194500 (US9200020, Table 3 compound 9). https://bindingdb.org. View Source
